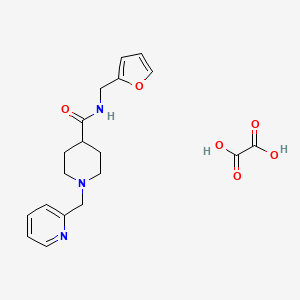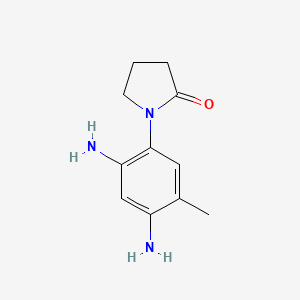![molecular formula C19H23NO2 B6015272 4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide](/img/structure/B6015272.png)
4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the amide class of organic compounds and is widely used in various research studies to investigate its mechanism of action and physiological effects.
Mecanismo De Acción
4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide exerts its pharmacological effects by inhibiting the activity of NHE, which leads to a decrease in intracellular pH and an increase in cell volume. This, in turn, affects various cellular processes such as ion transport, protein synthesis, and cell signaling. This compound has also been shown to inhibit the activity of other ion channels such as TRPV1 and ASIC1, which are involved in pain sensation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce inflammation and pain in various animal models by inhibiting the activity of TRPV1 and ASIC1 ion channels. Additionally, this compound has been shown to protect against ischemic injury in various organs such as the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide in laboratory experiments is its specificity towards NHE and other ion channels, which allows for precise investigation of their roles in various physiological processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide. One area of interest is the development of more specific and potent NHE inhibitors for the treatment of various diseases such as cancer and heart failure. Another area of interest is the investigation of the role of this compound in the regulation of autophagy, a cellular process involved in the degradation of damaged or unwanted proteins and organelles. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Métodos De Síntesis
4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide can be synthesized using several methods, including the reaction of 4-(4-ethylphenoxy) benzyl chloride with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume. This compound has been used in numerous studies to investigate the role of NHE in various physiological processes such as cell migration, proliferation, and apoptosis.
Propiedades
IUPAC Name |
4-[(4-ethylphenoxy)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-15-7-11-18(12-8-15)22-13-16-5-9-17(10-6-16)19(21)20-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEASVJQWQBBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyethyl)-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6015189.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B6015195.png)
![{1-[(5-ethyl-3-thienyl)carbonyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B6015200.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-4(1H)-quinazolinone ethanedioate hydrate](/img/structure/B6015204.png)



![5-amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6015228.png)

methanone](/img/structure/B6015246.png)
![5-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B6015250.png)
![N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6015264.png)
![1-(2-chlorobenzyl)-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6015282.png)
